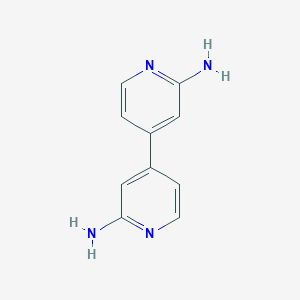

2,2'-Diamino-4,4'-bipyridine

CAS No.: 189000-91-7

Cat. No.: VC2358215

Molecular Formula: C10H10N4

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189000-91-7 |

|---|---|

| Molecular Formula | C10H10N4 |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 4-(2-aminopyridin-4-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C10H10N4/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H,(H2,11,13)(H2,12,14) |

| Standard InChI Key | ZYRCSFAMFIQCHY-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1C2=CC(=NC=C2)N)N |

| Canonical SMILES | C1=CN=C(C=C1C2=CC(=NC=C2)N)N |

Introduction

Physical and Chemical Properties

Fundamental Molecular Data

The limited available literature on 2,2'-Diamino-4,4'-bipyridine provides basic molecular information but lacks comprehensive characterization of its physical properties. The following table summarizes the known data:

| Property | Value |

|---|---|

| Molecular Formula | C10H10N4 |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 189000-91-7 |

| PubChem CID | 10679117 |

| Structure | 4,4'-linked pyridine rings with amino groups at 2,2'-positions |

| Synonyms | [4,4'-Bipyridine]-2,2'-diamine; 4-(2-aminopyridin-4-yl)pyridin-2-amine |

Comparative Analysis with Related Compounds

Structural Comparison with Bipyridine Isomers

Understanding the unique properties of 2,2'-Diamino-4,4'-bipyridine is facilitated by comparison with related bipyridine compounds:

| Property | 2,2'-Diamino-4,4'-bipyridine | 4,4'-Diamino-2,2'-bipyridine | 4,4'-Bipyridine | 2,2'-Bipyridine |

|---|---|---|---|---|

| Connection Points | 4,4' | 2,2' | 4,4' | 2,2' |

| Substituent Positions | 2,2'-amino | 4,4'-amino | None | None |

| Conformational Freedom | High (4,4' connection) | Low (2,2' connection) | High | Low |

| Typical Coordination Mode | Potentially bridging | Chelating | Bridging | Chelating |

| CAS Number | 189000-91-7 | 18511-69-8 | 553-26-4 | 366-18-7 |

| Molecular Weight | 186.21 g/mol | 186.22 g/mol | 156.18 g/mol | 156.18 g/mol |

Structure-Property Relationships

The connectivity pattern and substitution position in bipyridines significantly influence their properties and behavior:

-

Conformational Effects:

-

4,4'-linked bipyridines (like 2,2'-Diamino-4,4'-bipyridine) typically have greater rotational freedom around the inter-ring bond

-

2,2'-linked bipyridines tend to adopt specific conformations due to steric constraints

-

-

Coordination Behavior:

-

4,4'-linked bipyridines typically serve as bridging ligands in coordination chemistry

-

2,2'-linked bipyridines generally function as chelating ligands

-

-

Electronic Effects:

-

The position of amino groups affects the electron distribution within the aromatic system

-

2-amino substitution on pyridine typically increases electron density at the ring nitrogen

-

These structure-property relationships suggest that 2,2'-Diamino-4,4'-bipyridine would exhibit distinct behavior in various applications compared to its isomers.

Comparative Reactivity and Functionalization

Reactivity Patterns

The reactivity of 2,2'-Diamino-4,4'-bipyridine would likely center around two key structural features:

-

Amino Group Reactions:

-

Nucleophilic behavior in substitution reactions

-

Condensation with carbonyl compounds

-

Diazotization to form diazonium salts

-

Acylation and alkylation

-

-

Pyridine Ring Reactions:

-

Electrophilic substitution (typically requiring activating conditions)

-

Nucleophilic substitution (particularly at positions activated by the amino groups)

-

Coordination to metal centers through the ring nitrogen atoms

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume